molecular formula C22H22N2O6S B4591812 METHYL 2-(2,5-DIMETHYLFURAN-3-AMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-(2,5-DIMETHYLFURAN-3-AMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4591812
M. Wt: 442.5 g/mol
InChI Key: UDTXBTVXRWMCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-(2,5-DIMETHYLFURAN-3-AMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C22H22N2O6S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-[(2,5-dimethyl-3-furoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate is 442.11985760 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Synthesis

The study of photochemical reactions provides insights into the synthesis of complex molecules. For instance, the photochemical preparation of 2-dimethylaminophenyl heterocycles from the photolysis of certain precursors in the presence of furan and thiophene derivatives highlights a method to achieve arylated heterocycles with high regio- and chemoselectivity. This process, rationalized through the heterolytic cleavage of a C–Cl bond in the triplet state of an aniline derivative, showcases the potential for synthesizing structurally related compounds (B. Guizzardi et al., 2000).

Synthesis of Tetrasubstituted Thiophenes

A one-pot synthesis approach has been reported for the efficient and economical synthesis of tetrasubstituted thiophenes, using a ring-opening strategy of certain pyranocarboxylates by alkoxide ions. This method emphasizes a multicomponent protocol that yields high selectivity and efficiency, illustrating the compound's utility in constructing thiophene derivatives with potential applications in material science and organic electronics ([S. Sahu et al., 2015](https://consensus.app/papers/synthesis-tetrasubstituted-thiophenes-annulation-sahu/1c8a57d27d3153b6966d0d205521405b/?utm_source=chatgpt)).

Hemoglobin Oxygen Affinity Modulation

Research into allosteric modifiers of hemoglobin has identified compounds that can decrease the oxygen affinity of human hemoglobin A. This includes derivatives with structural similarities to the compound , highlighting their potential in clinical or biological areas that could benefit from modulated oxygen delivery. Such studies suggest the relevance of these compounds in therapeutic applications, including ischemia, stroke, and tumor radiotherapy (R. Randad et al., 1991).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines, synthesized from related precursor molecules, have shown pronounced anti-proliferative activity against protozoal infections. This demonstrates the potential of structurally related compounds in developing new treatments for diseases caused by protozoal pathogens, indicating the broad spectrum of biological activities that such molecules can exhibit (Mohamed A. Ismail et al., 2004).

Properties

IUPAC Name

methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-11-10-14(13(3)30-11)19(25)24-21-17(22(27)29-5)12(2)18(31-21)20(26)23-15-8-6-7-9-16(15)28-4/h6-10H,1-5H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTXBTVXRWMCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC=C3OC)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(2,5-DIMETHYLFURAN-3-AMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(2,5-DIMETHYLFURAN-3-AMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(2,5-DIMETHYLFURAN-3-AMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(2,5-DIMETHYLFURAN-3-AMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(2,5-DIMETHYLFURAN-3-AMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(2,5-DIMETHYLFURAN-3-AMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.